

MaxQuant Technical Support Center: Troubleshooting Match-Between-Runs

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Max-Con
CAS No.:	120864-17-7
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Welcome to the technical support center for MaxQuant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the "match-between-runs" (MBR) feature.

Understanding the Match-Between-Runs Feature

The match-between-runs feature in MaxQuant is a powerful tool for label-free quantification (LFQ) proteomics. It enhances protein identification and quantification by transferring identifications from one LC-MS/MS run to another based on accurate mass, retention time, and ion mobility.^{[1][2][3]} This process helps to reduce the number of missing values in your dataset, leading to more robust quantitative analysis.^{[1][4]}

However, the effectiveness of MBR is highly dependent on the experimental design and the similarity between the runs being compared.^[5] This guide will walk you through common issues and solutions to ensure you are using this feature effectively.

Troubleshooting Guides

Issue 1: Match-Between-Runs Fails with "System.Exception: There are problems with normalizing file..." Error

This error typically occurs when the proteomes of the samples being compared are too dissimilar, making it difficult for MaxQuant to find a sufficient number of common peptides for retention time alignment and normalization.[\[6\]](#)

Solution:

- **Assess Sample Similarity:** MBR is most effective when comparing samples with a high degree of proteome overlap, such as biological or technical replicates.[\[5\]](#) For experiments comparing vastly different conditions (e.g., different cell types, or immunoprecipitation vs. control), consider disabling MBR or analyzing the groups separately.
- **Analyze Subgroups Separately:** If your experiment involves distinct groups of samples, consider running MaxQuant separately for each group with MBR enabled within each group. The resulting protein group files can then be compared statistically.
- **Check for Chromatographic Issues:** Significant shifts in retention time due to column degradation or other LC-MS system variability can also contribute to this error. Inspect your raw data for consistent chromatography across runs.

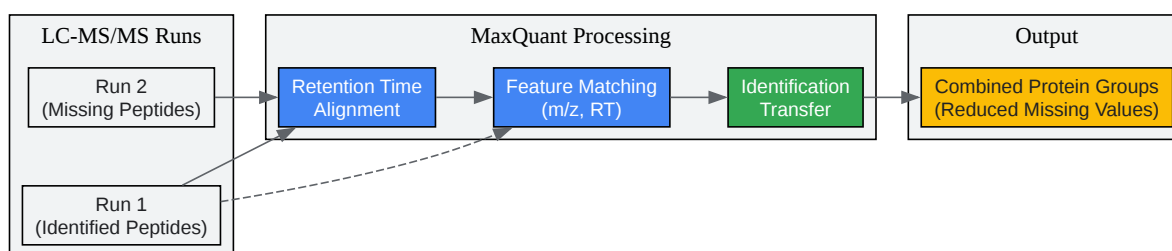
Experimental Protocol: Label-Free Quantification of Biological Replicates

This protocol outlines a standard workflow where MBR is essential for robust quantification.

- **Sample Preparation:** Lyse cells from three biological replicates for each condition (e.g., treated vs. untreated). Digest proteins using a standard trypsin protocol.
- **LC-MS/MS Analysis:** Analyze each digest by LC-MS/MS using a data-dependent acquisition (DDA) method. Ensure consistent chromatographic conditions for all runs.
- **MaxQuant Analysis:**
 - Load all raw files into MaxQuant.

- In the "Group-specific parameters," ensure the "Type" is set to "Standard" for label-free experiments.
- In the "Global parameters" under "Identification," check the "Match between runs" box.[1]
- Set the "Matching time window" to the default of 0.7 minutes. This can be adjusted based on chromatographic stability.
- Enable "Label-free quantification (LFQ)" and set the "LFQ min. ratio count" to 2 for more reliable quantification.[7]

Workflow for MBR in Label-Free Quantification:



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Caption: Workflow of the Match-Between-Runs feature in MaxQuant.

Issue 2: High Number of Mismatched or Incorrectly Transferred Identifications

While MBR can significantly increase the number of quantified proteins, it also carries the risk of transferring incorrect identifications, leading to false positives.[8][9] This is particularly a concern when the retention time alignment is poor or when comparing dissimilar samples.

Solution:

- Optimize Retention Time Alignment Parameters:

- The "Matching time window" in the "Identification" tab of the global parameters is a critical setting. A smaller window (e.g., 0.5 minutes) can reduce false matches but may also decrease the number of successful transfers if there is significant retention time variability.
- The "Alignment time window" can also be adjusted.
- Utilize Label-Free Quantification (LFQ): The MaxLFQ algorithm in MaxQuant helps to mitigate the impact of false transfers by considering the intensity profiles of peptides across all runs.[8] Incorrectly transferred peptides with low or inconsistent intensities are often down-weighted or removed during LFQ normalization.
- Inspect the evidence.txt file: This file contains detailed information about each peptide identification, including whether it was identified by MS/MS or by matching.[10] You can filter this file to assess the quality of the matched features. Look for the 'Type' column, which will indicate 'MS/MS' or 'MATCH'.

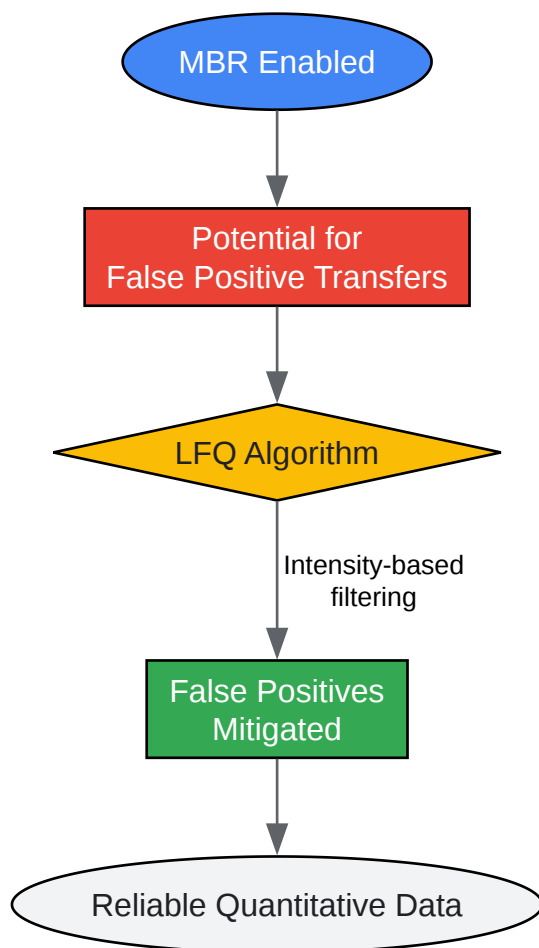
Quantitative Impact of MBR and LFQ on False Transfers:

The following table, based on a two-proteome model (Human and Yeast), illustrates how LFQ can reduce the number of false positive identifications from MBR.[8] In this experiment, yeast proteins were only present in one of two sample groups.

Analysis Step	Yeast Proteins Identified in Human-Only Samples (False Positives)	Percentage of Total Yeast Proteins
With Match-Between-Runs (MBR)	1,234	44%
With MBR and LFQ	33	2.7%

This data demonstrates that while MBR can introduce a significant number of false transfers, the subsequent LFQ algorithm effectively removes the majority of these spurious identifications.[8]

Logical Diagram of MBR False Positive Mitigation:



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Caption: Logical flow of false positive mitigation in MBR with LFQ.

Frequently Asked Questions (FAQs)

Q1: When should I use the match-between-runs feature?

A1: You should use MBR when you are performing label-free quantification on a set of samples that are expected to have largely similar proteomes, such as biological or technical replicates of the same condition, or time-course experiments.[5] It is particularly valuable for increasing the data completeness and improving the statistical power of your analysis.

Q2: When should I AVOID using the match-between-runs feature?

A2: Avoid using MBR when comparing samples with highly divergent proteomes. A classic example is an immunoprecipitation (IP) experiment where the goal is to identify proteins that

are specifically enriched in the IP sample compared to a negative control (e.g., an IgG pulldown).[5] Using MBR in this context could lead to the erroneous transfer of identifications from the highly abundant proteins in the control to the IP sample, obscuring the true specific interactors.

Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)

- Immunoprecipitation: Perform your IP experiment with a specific antibody and a corresponding isotype control.
- Sample Preparation: Elute the bound proteins and prepare them for mass spectrometry using an in-solution or on-bead digestion protocol.
- LC-MS/MS Analysis: Analyze the digests from the specific IP and the control IP by LC-MS/MS.
- MaxQuant Analysis (without MBR):
 - Load the raw files for the IP and control samples.
 - In the "Global parameters" under "Identification," ensure that "Match between runs" is unchecked.
 - Enable "Label-free quantification (LFQ)."
 - Analyze the data to identify proteins enriched in the IP sample compared to the control.

Q3: How does match-between-runs affect the False Discovery Rate (FDR)?

A3: The standard FDR calculation in MaxQuant is based on peptide-spectrum matches (PSMs) from MS/MS data.[2] Identifications transferred by MBR do not have their own MS/MS-based FDR. Therefore, there is a potential to introduce identifications that would not pass the set FDR threshold if they were identified by MS/MS.[11][12] However, as shown in the table above, the LFQ algorithm significantly reduces the impact of these potential false positives on the final quantitative data.[8]

Q4: My retention times are not aligning well between runs. What can I do?

A4: Poor retention time alignment can be a major cause of MBR failure.

- Check your chromatography: Ensure that your LC-MS system is performing consistently. Look for signs of column degradation or pressure fluctuations.
- Adjust MaxQuant parameters: In the "Global Parameters" > "Identification" tab, you can try increasing the "Alignment time window" to allow for more flexibility in the alignment algorithm. However, be aware that a wider window might also increase the chance of incorrect alignments.
- Consider external alignment tools: For very challenging datasets, you might consider using external tools to align your chromatograms before importing the data into MaxQuant.[13]

Q5: Can I use match-between-runs with different parameter groups?

A5: Yes, MaxQuant allows for matching between different parameter groups. In the "Group-specific parameters" > "Misc." tab, you can set the "Match type" to "Match from and to," "Match from," or "Match to." This can be useful, for example, if you have a deeply fractionated library (parameter group 1) that you want to use to increase identifications in single-shot runs (parameter group 2). You would set parameter group 1 to "Match from" and parameter group 2 to "Match to." [6]

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- [To cite this document: BenchChem. \[MaxQuant Technical Support Center: Troubleshooting Match-Between-Runs\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b14303587/docs#maxquant-technical-support-center-troubleshooting-match-between-runs\]](#)

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